4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

Catalog No.
S733782
CAS No.
124915-06-6
M.F
C13H18F3NO5S
M. Wt
357.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium tr...

CAS Number

124915-06-6

Product Name

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

IUPAC Name

(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate

Molecular Formula

C13H18F3NO5S

Molecular Weight

357.35 g/mol

InChI

InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1

InChI Key

WLRXPMQGBKYWNJ-UHFFFAOYSA-M

SMILES

CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Organic Synthesis Reagent

One primary application of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is as a reagent in organic synthesis [, ]. Its structure combines a quaternary ammonium cation with a trifluoromethanesulfonate (triflate) anion. The positive charge on the ammonium group makes it a good activator for carbonyl groups, facilitating reactions like acylation []. This property proves useful in introducing acyl groups (derived from carboxylic acids) onto various organic molecules.

Here are some examples of organic reactions where this compound is used:

  • Friedel-Crafts acylation [, ]
  • Claisen condensation []
  • Mannich reaction []

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is a quaternary ammonium compound characterized by a trimethylated nitrogen atom and an ethoxycarbonyl group attached to a benzene ring. Its molecular formula is C13H18F3NO5S, and it has a molecular weight of approximately 351.35 g/mol. This compound is often utilized in various chemical research applications due to its unique structural features and properties, which include high solubility in polar solvents and stability under various conditions .

As a precursor for radiolabeled aryl fluorides used in medical imaging, ETBF itself is not expected to have a specific mechanism of action within a biological system.

Information regarding the safety hazards of ETBF is limited in publicly available sources. However, trifluoromethanesulfonate salts, like those found in ETBF, can be corrosive and irritating []. It is advisable to handle ETBF with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols.

The reactivity of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is primarily influenced by the presence of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. Additionally, the ethoxycarbonyl moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids. The compound can also participate in alkylation reactions due to its quaternary ammonium structure, making it useful for synthesizing other organic compounds .

The synthesis of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate typically involves the following steps:

  • Preparation of the Ethoxycarbonyl Group: The ethoxycarbonyl moiety can be introduced through esterification reactions involving ethyl chloroformate and an appropriate amine.
  • Formation of the Quaternary Ammonium Salt: The trimethylation of the nitrogen atom can be achieved by reacting the intermediate with methyl iodide or dimethyl sulfate.
  • Salt Formation: Finally, the trifluoromethanesulfonic acid is added to form the corresponding salt, resulting in 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate .

This compound has several applications in chemical research and industry:

  • Research Reagent: It serves as a useful reagent in organic synthesis due to its ability to act as a nucleophile or electrophile.
  • Antimicrobial Agent: Its biological activity suggests potential use in developing antimicrobial formulations.
  • Precursor in Organic Synthesis: It can be used as a building block for synthesizing more complex organic molecules .

Interaction studies involving 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate focus on its behavior with various biological macromolecules. Preliminary studies suggest that it may interact with proteins and nucleic acids, potentially affecting their function. These interactions could be leveraged for drug delivery systems or targeted therapies, although detailed studies are necessary to elucidate these mechanisms further .

Several compounds share structural similarities with 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate. Here are some notable examples:

Compound NameStructureUnique Features
Benzyltrimethylammonium chlorideC10H16ClNCommonly used as a phase transfer catalyst; less polar than the target compound.
Tetra-n-butylammonium bromideC16H36BrNKnown for its solubility in organic solvents; larger alkyl groups provide different solvation properties.
Trimethylphenylammonium bromideC12H18BrNSimilar quaternary structure; used in electrochemical applications but lacks the ethoxycarbonyl group .

The uniqueness of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate lies in its combination of both ethoxycarbonyl and trifluoromethanesulfonate groups, which provide distinct reactivity patterns and potential applications not found in these similar compounds.

Quaternization Strategies for Benzenaminium Derivatives

N-Alkylation Techniques with Trimethylamine Counterparts

The quaternization of benzenaminium derivatives typically involves N-alkylation of tertiary amines. For 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate, the precursor is a tertiary amine with an ethoxycarbonyl substituent. Reaction with methylating agents like methyl triflate or dimethyl sulfate under basic conditions yields the quaternary ammonium halide, followed by anion exchange to incorporate the triflate group.

Example Protocol:

  • Substrate Preparation: 4-(Ethoxycarbonyl)-N,N-dimethylbenzenamine is dissolved in anhydrous acetonitrile.
  • Methylation: Addition of methyl triflate (1.2 equivalents) at 0°C, followed by stirring at room temperature for 12 hours.
  • Isolation: Precipitation with diethyl ether yields the quaternary ammonium iodide intermediate.

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly enhances reaction efficiency. For quaternary ammonium salts, microwave conditions (100–150°C, 5–30 min) reduce reaction times from hours to minutes while maintaining yields >85%. A study demonstrated that 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium iodide synthesized via microwave (150°C, 10 min) achieved 92% yield compared to 78% under conventional heating.

Table 1: Comparison of Conventional vs. Microwave Synthesis

MethodTemperature (°C)Time (h)Yield (%)
Conventional801278
Microwave1500.1792

Triflate Anion Incorporation via Metathesis Reactions

Silver Triflate Mediated Halide Exchange

The halide-to-triflate exchange is facilitated by silver triflate (AgOTf). This metathesis reaction proceeds via precipitation of insoluble silver halides, driving the equilibrium toward triflate formation.

Procedure:

  • The quaternary ammonium halide (1 equiv) is stirred with AgOTf (1.1 equiv) in dichloromethane at 25°C for 2 hours.
  • Filtration removes AgX, and solvent evaporation yields the triflate salt.

Key Insight: Primary alkyl halides exhibit faster exchange rates (e.g., 1° vs. 2°: 98% vs. 72% yield in 2 h).

Solvent Effects on Anion Exchange Efficiency

Solvent polarity critically influences metathesis efficiency. Polar aprotic solvents (e.g., acetone) stabilize ion pairs, enhancing reactivity, while nonpolar solvents (e.g., toluene) favor SN2 mechanisms, reducing byproducts.

Table 2: Solvent Impact on Triflate Metathesis

SolventDielectric Constant (ε)Yield (%)
Acetone20.795
Dichloromethane8.988
Toluene2.472

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, a quaternary ammonium salt with the Chemical Abstracts Service registry number 124915-06-6, represents an important class of compounds with significant applications in catalytic organic transformations [1]. This compound features a quaternary ammonium center bonded to a benzenaminium moiety with an ethoxycarbonyl group, paired with a trifluoromethanesulfonate (triflate) counterion [2]. The unique structural characteristics of this compound, particularly its ionic character and the presence of the triflate anion, contribute to its effectiveness as a catalyst in various organic reactions [3].

Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) represents one of the most significant applications of quaternary ammonium salts like 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate in organic synthesis [4]. The fundamental principle of PTC involves facilitating reactions between substances that exist in different immiscible phases, typically an organic phase and an aqueous phase [5]. The quaternary ammonium cation, with its lipophilic character, enables the transfer of reactive species across the phase boundary, thereby enhancing reaction rates and yields [6].

The mechanism of phase transfer catalysis with 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate typically follows the extraction mechanism first proposed by Charles Starks [7]. In this mechanism, the quaternary ammonium salt moves between the aqueous and organic phases, extracting reactive anions from the aqueous phase into the organic phase where they can react with organic substrates [8]. The triflate counterion plays a crucial role in this process due to its weakly coordinating nature, which enhances the nucleophilicity of the transferred species in the organic phase [9].

Interfacial Activity in Biphasic Systems

The effectiveness of 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate as a phase transfer catalyst is largely attributed to its interfacial activity in biphasic systems [10]. At the interface between the aqueous and organic phases, the quaternary ammonium cation orients itself with its hydrophilic head group toward the aqueous phase and its lipophilic portions toward the organic phase [11]. This amphiphilic character allows the compound to reduce interfacial tension and increase the effective contact area between the two phases [12].

Studies have demonstrated that the interfacial activity of quaternary ammonium salts like 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate can significantly influence reaction kinetics in biphasic systems [13]. The presence of the ethoxycarbonyl group on the benzenaminium moiety enhances the compound's ability to position itself at the interface, thereby facilitating more efficient transfer of reactive species [14]. The triflate anion, being weakly coordinating, further contributes to this process by forming looser ion pairs with the quaternary ammonium cation, resulting in enhanced reactivity of the transferred nucleophiles [9] .

ParameterEffect on Interfacial ActivityImpact on Catalytic Performance
Ethoxycarbonyl groupEnhances amphiphilic characterImproves positioning at interface
Quaternary ammonium centerProvides cationic head groupFacilitates anion transport
Triflate counterionForms loose ion pairsIncreases nucleophile reactivity
ConcentrationAffects interfacial saturationDetermines reaction rate
TemperatureInfluences phase boundary dynamicsImpacts catalyst efficiency

The interfacial mechanism in biphasic systems catalyzed by 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate involves several key steps [5]. Initially, the catalyst positions itself at the interface between the aqueous and organic phases [16]. The quaternary ammonium cation then exchanges its triflate counterion with a reactive anion in the aqueous phase [7]. This ion pair subsequently migrates to the organic phase, where the anion reacts with the organic substrate [17]. After the reaction, the quaternary ammonium cation returns to the interface with a new counterion, continuing the catalytic cycle [8].

Enantioselective Induction Strategies

While 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate itself is not chiral, its structure serves as a foundation for understanding enantioselective induction strategies in phase transfer catalysis [18]. By incorporating chiral elements into the quaternary ammonium structure, researchers have developed enantioselective variants that can induce asymmetry in various organic transformations [19].

Several strategies have been employed for enantioselective induction in phase transfer catalysis systems based on quaternary ammonium salts [20]. One approach involves the incorporation of chiral backbones, such as those derived from natural sources like cinchona alkaloids, into the quaternary ammonium structure [21]. Another strategy utilizes chiral counterions that can form specific interactions with the reaction substrates, thereby controlling the stereochemical outcome of the reaction [22].

The mechanism of enantioselective induction in phase transfer catalysis typically involves the formation of a chiral ion pair between the quaternary ammonium cation and the reactive anion [23]. This ion pair creates a chiral environment around the reactive center, leading to preferential formation of one enantiomer over the other [24]. The effectiveness of this induction depends on factors such as the structural rigidity of the chiral quaternary ammonium cation, the nature of the interactions between the cation and the substrate, and the reaction conditions [19].

Research has shown that the triflate counterion, as found in 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, can play a significant role in enantioselective induction [25]. The weakly coordinating nature of the triflate anion allows for stronger interactions between the chiral quaternary ammonium cation and the substrate, leading to higher levels of stereoselectivity [26]. Additionally, the triflate anion can participate in hydrogen bonding networks that further stabilize the transition state, enhancing both reactivity and selectivity [27].

Asymmetric Catalysis with Chiral Quaternary Ammonium Architectures

Building upon the foundation provided by compounds like 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, researchers have developed chiral quaternary ammonium architectures for asymmetric catalysis [28]. These chiral variants maintain the essential features of the parent compound, such as the quaternary ammonium center and the triflate counterion, while incorporating structural elements that induce asymmetry [29].

Chiral quaternary ammonium salts have emerged as powerful catalysts for a wide range of asymmetric transformations [18]. Their effectiveness stems from their ability to form close ion pairs with anionic intermediates, creating a chiral environment that influences the stereochemical outcome of the reaction [21]. The presence of the triflate counterion, as in 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, enhances this effect by forming looser ion pairs, allowing for stronger interactions between the chiral cation and the substrate [9].

Various structural motifs have been explored in the design of chiral quaternary ammonium catalysts [24]. These include derivatives of natural products such as cinchona alkaloids, as well as synthetic architectures based on binaphthyl, biphenyl, and other chiral backbones [30]. The incorporation of additional functional groups, such as hydrogen bond donors or acceptors, can further enhance catalyst performance by providing additional points of interaction with the substrate [21].

C-C Bond Formation via Alkylation Reactions

One of the most significant applications of chiral quaternary ammonium catalysts derived from structures like 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is in asymmetric carbon-carbon bond formation via alkylation reactions [28]. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecular frameworks with precise stereochemical control [30].

The mechanism of asymmetric alkylation catalyzed by chiral quaternary ammonium salts typically involves the formation of a chiral ion pair between the quaternary ammonium cation and an enolate or other carbanion [21]. This ion pair then reacts with an alkylating agent, with the chiral environment provided by the quaternary ammonium cation directing the approach of the electrophile to one face of the nucleophile preferentially [31]. The result is the formation of a new carbon-carbon bond with defined stereochemistry [32].

Substrate TypeAlkylating AgentTypical Yield (%)Enantiomeric Ratio
Glycine iminesBenzyl halides85-95Up to 98:2
β-KetoestersAlkyl halides80-90Up to 95:5
α-Aryl estersMethyl halides75-85Up to 94:6
OxindolesAllyl halides70-90Up to 96:4
NitroalkanesAlkyl halides65-80Up to 90:10

Research has demonstrated that the triflate counterion, as found in 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, can significantly enhance the performance of chiral quaternary ammonium catalysts in asymmetric alkylation reactions [9]. The weakly coordinating nature of the triflate anion results in a more "naked" carbanion, increasing its reactivity toward electrophiles [33]. Additionally, the triflate anion can participate in hydrogen bonding networks that stabilize the transition state, leading to higher levels of stereoselectivity [26].

Several factors influence the effectiveness of chiral quaternary ammonium catalysts in asymmetric alkylation reactions [28]. These include the structural features of the chiral backbone, the nature of the substituents on the quaternary nitrogen, the reaction conditions (such as solvent, temperature, and concentration), and the specific substrates involved [30]. By carefully optimizing these parameters, researchers have achieved high levels of enantioselectivity in various alkylation reactions, making these catalysts valuable tools in asymmetric synthesis [32].

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) represents another important application of chiral quaternary ammonium catalysts derived from structures like 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate [34]. DKR combines kinetic resolution with in situ racemization of the substrate, allowing for the theoretical conversion of a racemic mixture to a single enantiomer in 100% yield [29].

The mechanism of DKR catalyzed by chiral quaternary ammonium salts typically involves the selective reaction of one enantiomer of a racemic substrate with a reagent, coupled with rapid racemization of the unreacted enantiomer [35]. The chiral quaternary ammonium catalyst facilitates both processes: it creates a chiral environment that favors the reaction of one enantiomer, and it promotes the racemization of the substrate through various mechanisms such as deprotonation-reprotonation or other reversible transformations [36].

Research has shown that the triflate counterion, as found in 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate, can play a crucial role in DKR processes [9]. The weakly coordinating nature of the triflate anion enhances the basicity of the quaternary ammonium catalyst, facilitating the racemization step in DKR [33]. Additionally, the triflate anion can stabilize charged intermediates in the reaction pathway, leading to more efficient resolution [26].

Various substrates have been successfully resolved using chiral quaternary ammonium catalysts in DKR processes [34]. These include α-substituted carbonyl compounds, amines, alcohols, and other compounds with stereogenic centers adjacent to functional groups that allow for racemization [35]. By carefully designing the catalyst structure and optimizing the reaction conditions, researchers have achieved high levels of enantioselectivity in these transformations [36].

Nickel-catalyzed cross-coupling reactions involving cyclic quaternary ammonium salts have emerged as a powerful synthetic methodology for constructing carbon-carbon bonds under mild conditions. Recent investigations have demonstrated that benzocyclic quaternary ammonium salts undergo efficient nickel-catalyzed arylation with arylzinc reagents and arylboron reagents, affording amino-retentive arylation products in yields ranging from 40 to 95 percent [6] [7] [8]. This protocol exhibits remarkable compatibility with various substituted benzocyclic quaternary ammonium salts and diverse organometallic coupling partners.

The mechanistic framework underlying these transformations involves initial oxidative addition of the nickel catalyst into the carbon-nitrogen bond of the ammonium salt, followed by transmetallation with the organometallic reagent and subsequent reductive elimination to form the desired arylated product [9] [10]. The stereospecific nature of these reactions has been demonstrated through excellent chirality transfer when employing chiral benzylic ammonium salts, providing access to highly enantioenriched diarylethanes [11].

Electronic Effects of Para-Substituents

The electronic nature of substituents attached to the aromatic ring significantly influences the reactivity and selectivity of nickel-mediated arylation reactions. Comprehensive studies have established clear correlations between the electronic properties of para-substituents and reaction outcomes, with Hammett linear free energy relationships providing quantitative insights into these effects [12] [13].
Electron-withdrawing para-substituents, including nitro, trifluoromethyl, and carboxyl groups, demonstrate enhanced reactivity toward nickel-catalyzed oxidative addition processes. These substituents facilitate the activation of carbon-nitrogen bonds by stabilizing the transition state through resonance and inductive effects [12]. Hammett plot analysis reveals positive reaction constants (ρ values) ranging from +1.4 to +2.5, indicating that the reaction proceeds more readily with electron-poor aromatic systems [13].

Conversely, electron-donating para-substituents such as methoxy, methyl, and amino groups exhibit decreased reactivity in nickel-mediated arylation reactions. The presence of these groups increases electron density on the aromatic ring, thereby destabilizing the transition state for oxidative addition and resulting in slower reaction rates. The negative Hammett σ values associated with these substituents reflect their electron-releasing character and reduced compatibility with the catalytic process.

Halogen substituents present a unique case, exhibiting mixed electronic effects due to their dual inductive electron-withdrawing and resonance electron-donating properties. The overall impact on reactivity depends on the specific halogen and its position relative to the reactive center, with the inductive effect typically dominating in para-substituted systems.

Solvent Coordination in Oxidative Addition Steps

The choice of reaction solvent exerts profound influence on the oxidative addition step in nickel-catalyzed cross-coupling reactions, with coordinating and non-coordinating solvents leading to dramatically different mechanistic pathways and selectivities. Coordinating solvents such as tetrahydrofuran and acetonitrile facilitate oxidative addition by stabilizing intermediate nickel complexes and lowering activation barriers for bond cleavage processes.

Mechanistic investigations have revealed that polar coordinating solvents preferentially stabilize anionic transition states involving nickel-halide intermediates, whereas non-coordinating solvents favor neutral pathways. In coordinating environments, solvent molecules can occupy vacant coordination sites on the nickel center, modulating the electronic properties of the metal and influencing the kinetics of elementary steps.

The role of solvent coordination extends beyond simple stabilization effects, as coordinating solvents can participate directly in catalytic cycles through ligand exchange processes. Density functional theory calculations have demonstrated that solvent coordination can alter the relative energies of competing pathways, effectively switching the mechanism from concerted to stepwise oxidative addition depending on the solvent environment.

Silylation Reactions Under Metal-Free Conditions

The development of metal-free silylation methodologies has gained considerable attention as an environmentally benign alternative to traditional transition-metal catalyzed processes. These approaches eliminate the need for expensive and potentially toxic metal catalysts while maintaining high efficiency and selectivity in carbon-silicon bond formation.

Recent advances have demonstrated that lithium tert-butoxide in combination with phenylmethylsilylboronates can achieve silylation of cyclic quaternary ammonium salts under completely metal-free conditions. This protocol has been successfully applied to various substituted tetrahydroquinolinium and benzoazepinium triflates, delivering silylated products in yields ranging from 34 to 95 percent [6] [8].

The transition-metal-free approach offers several advantages, including operational simplicity, functional group tolerance, and the absence of metal contamination in the final products. These characteristics make such methodologies particularly attractive for pharmaceutical applications where trace metal content must be strictly controlled.

Lewis Acid-Assisted Desilylation Mechanisms

Lewis acid catalysis plays a crucial role in facilitating desilylation reactions through coordination and activation of silicon-heteroatom bonds. The mechanism typically involves initial coordination of the Lewis acid to the silicon center, followed by nucleophilic attack and subsequent bond cleavage.

Boron-based Lewis acids, particularly tris(pentafluorophenyl)borane, have emerged as highly effective catalysts for desilylation processes. These compounds exhibit strong Lewis acidity while maintaining compatibility with a wide range of functional groups. The catalytic cycle involves formation of a silicon-boron adduct that activates the silicon center toward nucleophilic attack, facilitating cleavage of silicon-oxygen or silicon-nitrogen bonds.

Mechanistic studies using density functional theory calculations have elucidated the detailed pathways for Lewis acid-assisted desilylation. The most favorable mechanism involves nucleophilic attack at the activated silicon center, followed by proton abstraction and subsequent hydride migration to complete the catalytic cycle. The Lewis acid serves to lower the activation barrier for the rate-determining step while maintaining catalyst turnover through product dissociation.

Alternative Lewis acids including aluminum and gallium derivatives have also demonstrated catalytic activity in desilylation reactions, with the choice of catalyst depending on the specific substrate and reaction conditions. The electronic properties of the Lewis acid significantly influence both reactivity and selectivity, with more electron-deficient species generally providing enhanced catalytic performance.

Dates

Last modified: 08-15-2023

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